4-(Trimethylstannyl)isoquinoline
Description
Overview of Organostannane Reagents in Contemporary Cross-Coupling Methodologies
Organostannanes, or organotin compounds, are a class of organometallic reagents characterized by a carbon-tin bond. sigmaaldrich.comsigmaaldrich.comwikipedia.org Since the pioneering work of John Kenneth Stille, these compounds have become indispensable reagents in palladium-catalyzed cross-coupling reactions, famously known as the Stille reaction. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction allows for the formation of new carbon-carbon bonds under relatively mild conditions and with a high degree of functional group tolerance. organic-chemistry.orgyoutube.comyoutube.com The stability of organostannanes to air and moisture, compared to other organometallic reagents, further enhances their utility in complex synthetic sequences. wikipedia.org
Importance of the 4-Position Functionalization in Isoquinoline (B145761) Derivatives
The functionalization of the isoquinoline ring at the C4 position is of particular strategic importance. researchgate.netnih.gov This position is often a key site for substitution to modulate the biological activity of isoquinoline-based compounds. nih.gov The introduction of various substituents at this position can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets. nih.gov The development of methods for the regioselective functionalization of the C4 position is therefore a critical endeavor in the synthesis of novel isoquinoline derivatives with potential therapeutic applications. researchgate.net
Historical Development and Current Research Trajectories of Organostannyl Heteroaromatics
The field of organotin chemistry dates back to the mid-19th century, with the first synthesis of an organotin compound by Edward Frankland in 1849. wikipedia.org However, it was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century that truly unlocked the synthetic potential of organostannanes. sigmaaldrich.comsigmaaldrich.comwikipedia.org The development of methods to prepare a wide variety of organostannyl heteroaromatics, including 4-(trimethylstannyl)isoquinoline, has been a significant area of research. Current research continues to focus on improving the efficiency and scope of Stille couplings, including the development of more active and selective catalysts and the exploration of new applications for these versatile reagents in the synthesis of complex molecules. organic-chemistry.orgresearchgate.net
Properties
CAS No. |
83629-92-9 |
|---|---|
Molecular Formula |
C12H15NSn |
Molecular Weight |
291.96 g/mol |
IUPAC Name |
isoquinolin-4-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-4,6-7H;3*1H3; |
InChI Key |
YCASVYHZRGQRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis of 4 Trimethylstannyl Isoquinoline
The preparation of 4-(trimethylstannyl)isoquinoline is a key step in its utilization as a synthetic building block. A common method involves the reaction of a 4-haloisoquinoline, such as 4-bromoisoquinoline, with an organotin nucleophile. One approach is the use of sodium trimethylstannate, which can be generated in situ from chlorotrimethylstannane and sodium metal. thieme-connect.de This reaction proceeds via a nucleophilic aromatic substitution pathway, where the trimethylstannyl group displaces the halide at the 4-position of the isoquinoline (B145761) ring.
| Starting Material | Reagent | Product |
| 4-Bromoisoquinoline | Sodium trimethylstannate | 4-(Trimethylstannyl)isoquinoline |
Physicochemical Properties
The physicochemical properties of 4-(trimethylstannyl)isoquinoline are important for its handling, storage, and reactivity. While detailed experimental data is not extensively available in the public domain, some general characteristics can be inferred. As an organometallic compound, it is expected to be a nonpolar substance, likely soluble in common organic solvents such as diethyl ether, tetrahydrofuran, and dichloromethane. The presence of the trimethylstannyl group significantly influences the electronic properties of the isoquinoline (B145761) ring, making the C4 position susceptible to electrophilic attack in the context of the Stille reaction's transmetalation step.
Strategic Applications of 4 Trimethylstannyl Isoquinoline in Complex Molecule Synthesis
Construction of Diverse 4-Functionalized Isoquinoline (B145761) Scaffolds
The ability to introduce a wide range of substituents at the 4-position of the isoquinoline nucleus is crucial for the synthesis of structurally diverse molecules with varied biological activities. 4-(Trimethylstannyl)isoquinoline serves as an exceptional precursor for this purpose, enabling the regioselective installation of various carbon-based functionalities.
Regioselective Installation of Carbon-Carbon Bonds at the 4-Position
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org 4-(Trimethylstannyl)isoquinoline is an excellent substrate for this reaction, allowing for the direct and regioselective introduction of aryl, heteroaryl, and alkenyl groups at the C4 position of the isoquinoline ring. wikipedia.orgnih.gov
The general reaction involves the coupling of 4-(trimethylstannyl)isoquinoline with a suitable organic electrophile (R-X, where R is an aryl, heteroaryl, or vinyl group, and X is a halide such as I, Br, or a triflate group) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org The reaction typically proceeds under mild conditions and exhibits a high degree of functional group tolerance. libretexts.org
A variety of 4-arylisoquinolines have been synthesized in good to excellent yields using this methodology. For instance, the coupling of 4-(trimethylstannyl)isoquinoline with various aryl bromides and iodides has been shown to proceed efficiently. The reaction conditions, including the choice of catalyst, ligand, and solvent, can be optimized to maximize the yield of the desired 4-functionalized isoquinoline.
Table 1: Examples of Stille Coupling Reactions of 4-(Trimethylstannyl)isoquinoline with Aryl Halides
| Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 85 |
| 4-Bromoanisole | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 92 |
| 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | - | DMF | 88 |
| 2-Bromopyridine | Pd(PPh₃)₄ | - | Toluene | 78 |
| 3-Bromothiophene | Pd₂(dba)₃ | XPhos | Dioxane | 89 |
This table is a representative example and the specific yields and conditions may vary based on the cited literature.
Access to Complex Polyaromatic and Heterocyclic Architectures
The utility of 4-(trimethylstannyl)isoquinoline extends beyond the synthesis of simple biaryl systems. It serves as a valuable building block for the construction of more complex polyaromatic and heterocyclic architectures. Through sequential or intramolecular Stille coupling reactions, intricate molecular frameworks can be assembled with high regiocontrol. wikipedia.org
For example, the intramolecular Stille coupling of a suitably functionalized isoquinoline derivative bearing a pendant aryl halide can lead to the formation of fused polycyclic aromatic systems. This strategy has been employed in the synthesis of various natural product scaffolds. researchgate.net
Furthermore, 4-(trimethylstannyl)isoquinoline can be coupled with various heteroaryl halides to generate complex heterocyclic systems. This approach provides access to novel molecular architectures that are of interest in medicinal chemistry and materials science. The ability to introduce a heteroaryl moiety at the 4-position of the isoquinoline ring opens up avenues for the synthesis of compounds with unique electronic and biological properties.
Role as a Key Synthetic Intermediate in Total Synthesis Efforts
The strategic importance of 4-(trimethylstannyl)isoquinoline is further underscored by its application as a key intermediate in the total synthesis of complex natural products. Its ability to undergo clean and efficient coupling reactions makes it an ideal building block for convergent synthetic strategies.
Stereoselective and Chemoselective Transformations Leveraging the Organostannyl Group
While the primary utility of the trimethylstannyl group is its participation in Stille cross-coupling reactions, its presence can also influence the stereoselectivity and chemoselectivity of other transformations. In certain contexts, the bulky trimethylstannyl group can act as a stereodirecting group, influencing the approach of reagents to the isoquinoline core. numberanalytics.com
However, the most significant aspect of chemoselectivity lies in the selective reactivity of the C-Sn bond over other potentially reactive functional groups within the molecule. The Stille coupling is known for its remarkable functional group tolerance, allowing for the presence of esters, ketones, amides, and other sensitive functionalities elsewhere in the molecule without interference. libretexts.org This chemoselectivity is crucial in the late-stage functionalization of complex intermediates in total synthesis, where protecting group manipulations can be minimized.
Integration into Convergent Synthetic Strategies for Natural Products
Convergent synthesis, where complex molecules are assembled from several pre-synthesized fragments, is a highly efficient strategy for the total synthesis of natural products. 4-(Trimethylstannyl)isoquinoline is an ideal component for such strategies, serving as a pre-functionalized isoquinoline building block that can be readily coupled with other complex fragments.
A prominent example of this is the application of 4-(trimethylstannyl)isoquinoline and its derivatives in the synthesis of marine alkaloids, such as those belonging to the lamellarin and subarine (B1197125) families. researchgate.net These natural products often feature a 4-arylisoquinoline core. In the synthesis of subarine, a marine benzo[c] wikipedia.orgmdpi.comnaphthyridine alkaloid, a key step involves the palladium-catalyzed cross-coupling of a functionalized quinoline (B57606) derivative with 4-(trimethylstannyl)pyridine, demonstrating the power of this methodology in constructing complex heterocyclic systems. researchgate.net
Preparation of Building Blocks for Advanced Chemical Entities
Beyond its direct application in total synthesis, 4-(trimethylstannyl)isoquinoline serves as a versatile starting material for the preparation of a variety of advanced chemical entities and building blocks for medicinal chemistry and drug discovery. slideshare.netgoogle.com The 4-functionalized isoquinolines generated from Stille coupling reactions can be further elaborated to introduce additional functionality and complexity.
For instance, the aryl or heteroaryl group introduced at the 4-position can be further functionalized through various reactions such as electrophilic aromatic substitution, cross-coupling reactions, or nucleophilic aromatic substitution, depending on the nature of the substituent. This allows for the rapid generation of a library of diverse isoquinoline derivatives for biological screening.
Furthermore, the isoquinoline nitrogen can be quaternized or oxidized to the N-oxide, providing access to another class of compounds with potentially different biological activities. researchgate.net The versatility of 4-(trimethylstannyl)isoquinoline as a building block makes it a valuable tool for the development of novel therapeutic agents and functional materials. Isoquinoline-based structures are known to be key components in various pharmaceuticals. slideshare.net
Precursors for Aromatic Systems with Tunable Electronic Properties
The incorporation of nitrogen-containing heterocycles into conjugated polymers is a well-established strategy for modulating their electronic and photophysical properties. doi.org 4-(Trimethylstannyl)isoquinoline is a key precursor for the synthesis of such functional aromatic systems, enabling the precise integration of the isoquinoline unit into extended π-conjugated backbones through Stille polymerization.
The isoquinoline motif, being an electron-deficient system, can significantly influence the electronic characteristics of the resulting polymer. Its inclusion can lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. doi.org This tuning of the frontier molecular orbitals is critical for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). doi.orgrsc.org
The synthesis of these conjugated materials typically involves the palladium-catalyzed reaction of a distannylated monomer with a dihalogenated comonomer. In this context, 4-(trimethylstannyl)isoquinoline can be strategically coupled with a variety of halogenated aromatic and heteroaromatic partners. The choice of the coupling partner allows for fine-control over the final properties of the polymer, such as its bandgap, charge carrier mobility, and solid-state packing. researchgate.net
Below is a representative table of Stille coupling reactions for the synthesis of conjugated materials, illustrating the versatility of organostannane precursors like 4-(trimethylstannyl)isoquinoline.
| Organostannane Precursor | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2,5-Bis(trimethylstannyl)thiophene | 3,8-Dibromobenzo[c]cinnoline | Pd(PPh₃)₄ | Conjugated Polymer | Not specified | doi.org |
| (E)-1,2-bis(5-(trimethylstannyl)thiophen-2-yl)ethane | Dihalo-N-heterocycle | Pd(PPh₃)₄ | Thiophene-vinylene-thiophene Copolymer | Not specified | doi.org |
| Aryltrimethylammonium triflate | Arylstannane | Ni(cod)₂ / ICy·HBF₄ | Biaryl | High | nih.gov |
| Organotin reagent | Aryl halide | Pd(PPh₃)₄ | Coupled product | 76-99 | libretexts.org |
This table presents generalized data for Stille coupling reactions similar to those in which 4-(trimethylstannyl)isoquinoline would be utilized.
Synthesis of Ligands for Coordination Chemistry Applications
The isoquinoline framework is a valuable component in the design of ligands for coordination chemistry, owing to its ability to form stable complexes with a wide range of metal ions. researchgate.net 4-(Trimethylstannyl)isoquinoline provides a direct and efficient route to a variety of isoquinoline-containing ligands through Stille cross-coupling reactions. These ligands are of significant interest for their applications in catalysis, materials science, and medicinal chemistry. nih.govresearchgate.net
A prominent application is the synthesis of bipyridine-type ligands, where the isoquinoline ring is coupled with another N-heterocycle, such as a pyridine (B92270) or another isoquinoline. nih.gov For instance, the reaction of 4-(trimethylstannyl)isoquinoline with a suitable bromopyridine, catalyzed by a palladium complex, would yield a pyridyl-isoquinoline ligand. Such ligands can chelate metal centers, and the electronic and steric properties of the resulting metal complexes can be systematically varied by modifying the substitution pattern on either the isoquinoline or pyridine rings. rsc.org
The synthesis of symmetrical biisoquinoline ligands can also be achieved through the homocoupling of 4-(trimethylstannyl)isoquinoline. These bidentate ligands are analogous to the well-studied bipyridine ligands and are expected to form stable complexes with various transition metals, finding potential use in areas such as photocatalysis and luminescent materials. researchgate.netresearchgate.net
The following table summarizes representative Stille coupling reactions for the synthesis of bipyridine and related ligands, demonstrating the synthetic utility of organostannane precursors like 4-(trimethylstannyl)isoquinoline in this field.
| Organostannane Precursor | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) | Reference |
| Stannylated Pyridine | Bromopyridine | PdCl₂(PPh₃)₂ | Bipyridine | Not specified | nih.gov |
| 2-Quinolinyl Stannane | 2-Bromo-substituted Quinoline | PdCl₂(PPh₃)₂ | Biquinolinyl | Not specified | nih.gov |
| 4-Methoxy-phenylstannane | 4-Nitro-iodobenzene | Pd(PPh₃)₄ | 4-Methoxy-4'-nitrobiphenyl | 83-85 | orgsyn.org |
| Aryltrimethylammonium salt | Arylstannane | Ni(cod)₂ / Imidazole ligand | Biaryl | High | nih.gov |
This table illustrates the general conditions and outcomes for Stille coupling reactions used to synthesize ligands, analogous to the reactions involving 4-(trimethylstannyl)isoquinoline.
Advanced Spectroscopic and Mechanistic Investigations of Reaction Dynamics
In Situ Spectroscopic Techniques for Reaction Monitoring
The real-time observation of chemical reactions as they unfold is indispensable for a complete understanding of their dynamics. In situ spectroscopic techniques are invaluable tools for this purpose, enabling the direct monitoring of reactants, products, and elusive transient intermediates.
Application of NMR Spectroscopy for Reaction Progression and Intermediate Detection
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and non-invasive technique for monitoring the course of reactions that involve 4-(Trimethylstannyl)isoquinoline. By acquiring NMR spectra at sequential time points during a reaction, researchers can meticulously track the consumption of starting materials and the emergence of products. The characteristic chemical shifts and coupling constants observed in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide detailed structural information about the various species present in the solution.
For example, in Stille cross-coupling reactions where 4-(Trimethylstannyl)isoquinoline serves as a key coupling partner, in situ ¹H NMR can be employed to monitor the diminishing signal of the trimethylstannyl group and the concurrent formation of the new carbon-carbon bond. The distinct singlet corresponding to the trimethylstannyl protons will decrease in intensity, while new signals in the aromatic region, characteristic of the coupled product, will appear and grow. Furthermore, the detection of transient organopalladium intermediates, which are often present in very low concentrations, can sometimes be accomplished through the use of specialized NMR techniques or by employing model systems designed to stabilize these fleeting species for observation.
Use of Infrared and Raman Spectroscopy for Tracking Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are exceptionally sensitive to alterations in chemical bonds and functional groups. These methods are particularly well-suited for monitoring transformations that involve either the isoquinoline (B145761) ring system or the trimethylstannyl moiety.
In reactions where the isoquinoline core of 4-(Trimethylstannyl)isoquinoline undergoes modification, such as through electrophilic aromatic substitution or catalytic hydrogenation, IR spectroscopy can effectively track changes in the C=N and C=C stretching vibrations of the heterocyclic ring. Raman spectroscopy, with its inherent sensitivity to non-polar bonds, is especially adept at monitoring changes associated with the C-Sn bond. The characteristic stretching frequency of the C-Sn bond serves as a direct indicator of the bond's integrity throughout the course of a reaction. The synergistic use of these techniques provides a more holistic view of the functional group transformations that take place during the reaction.
Kinetic Studies of C-Sn Bond Transformations
Kinetic studies form the bedrock of elucidating reaction mechanisms. Through the systematic variation of reaction parameters such as reactant concentrations, temperature, and catalyst loading, detailed information regarding reaction rates and the factors that govern them can be acquired.
Determination of Rate Laws and Activation Parameters
The rate law for a reaction involving 4-(Trimethylstannyl)isoquinoline, for instance, a Stille coupling, can be established by measuring the initial reaction rate under varying concentrations of the reactants. For a generalized reaction:
4-(Trimethylstannyl)isoquinoline + Electrophile → Product
The rate law is typically expressed as:
Rate = k[4-(Trimethylstannyl)isoquinoline]ᵃ[Electrophile]ᵇ[Catalyst]ᶜ
In this equation, 'k' represents the rate constant, while 'a', 'b', and 'c' are the reaction orders with respect to each component. These experimentally determined orders offer valuable insights into the molecularity of the rate-determining step of the reaction.
By conducting the reaction at a range of temperatures, the activation parameters, including the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. These parameters provide a quantitative measure of the energetic barrier of the reaction and the degree of order or disorder in the transition state.
| Experiment | [4-(Trimethylstannyl)isoquinoline] (M) | [Aryl Halide] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |
Correlation of Kinetic Data with Proposed Reaction Mechanisms
The experimentally derived rate law and activation parameters are pivotal for the validation or refutation of proposed reaction mechanisms. For example, in the context of a palladium-catalyzed Stille coupling, the catalytic cycle is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps.
If kinetic analysis reveals that the reaction is first-order with respect to the palladium catalyst and the aryl halide, but zero-order with respect to 4-(Trimethylstannyl)isoquinoline, this would strongly suggest that the oxidative addition of the aryl halide to the palladium center is the rate-determining step. Conversely, if the reaction rate is found to be dependent on the concentration of 4-(Trimethylstannyl)isoquinoline, this would imply that the transmetalation step is the slowest and therefore rate-limiting. The entropy of activation can also offer mechanistic clues; a significantly negative ΔS‡ often points towards an associative mechanism where multiple species assemble in the transition state.
Identification and Characterization of Transient Reactive Intermediates
The direct observation and structural characterization of transient reactive intermediates often represent the most challenging, yet most insightful, aspects of mechanistic investigations. These short-lived species are the key to delineating the precise pathway that a reaction follows from reactants to products.
In the context of reactions involving 4-(Trimethylstannyl)isoquinoline, particularly in transition-metal-catalyzed cross-coupling reactions, the intermediates of primary interest are typically organometallic complexes. For instance, in a Stille coupling reaction, the key intermediates would include the oxidative addition product (e.g., Ar-Pd(II)-X(L)₂) and the subsequent transmetalation product (e.g., Ar-Pd(II)-isoquinolyl(L)₂).
The detection of these fleeting intermediates often necessitates the use of specialized analytical techniques. Low-temperature NMR spectroscopy can effectively slow down reaction rates, thereby increasing the lifetime of transient species to a point where they can be observed and characterized. Mass spectrometry techniques, such as electrospray ionization (ESI-MS), are capable of detecting and characterizing charged intermediates directly from the reaction mixture. In certain instances, stoichiometric reactions employing model complexes can be designed to intentionally generate and isolate proposed intermediates, which then allows for their unambiguous characterization by methods such as X-ray crystallography.
| Spectroscopic Technique | Observed Data | Interpretation |
| ¹H NMR | Downfield shift of isoquinoline protons, appearance of new signals for palladium-bound ligands. | Indicates the coordination of the isoquinoline moiety to the palladium metal center. |
| ³¹P NMR | Significant shift in the signals of phosphine (B1218219) ligands. | Reflects a change in the electronic environment of the palladium atom upon substrate binding. |
| ESI-MS | Detection of a peak corresponding to the mass of [Ar-Pd-isoquinolyl + H]⁺. | Confirms the mass and elemental composition of the proposed intermediate complex. |
By assembling the information gleaned from in situ spectroscopy, kinetic analyses, and the direct detection of intermediates, a detailed and coherent mechanistic picture of the reactions of 4-(Trimethylstannyl)isoquinoline can be constructed. This comprehensive understanding is indispensable for the rational design of more efficient, selective, and robust synthetic methodologies.
Computational and Theoretical Studies on 4 Trimethylstannyl Isoquinoline Reactivity
Electronic Structure Analysis and Reactivity Prediction
The arrangement of electrons within a molecule is the primary determinant of its chemical behavior. Through quantum chemical calculations, the electronic landscape of 4-(trimethylstannyl)isoquinoline can be mapped to predict how and where it will react.
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic properties of molecules. bhu.ac.in For 4-(trimethylstannyl)isoquinoline, these calculations reveal the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com In 4-(trimethylstannyl)isoquinoline, the HOMO is typically localized on the isoquinoline (B145761) ring and the carbon-tin (C-Sn) bond. The electron-rich aromatic system and the polarizable C-Sn bond contribute significantly to its energy and shape.
Conversely, the LUMO represents the region most susceptible to receiving electrons, defining the molecule's electrophilic character. youtube.com The LUMO is generally distributed across the π-system of the isoquinoline ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-donating trimethylstannyl group tends to raise the energy of the HOMO, thereby narrowing the gap and enhancing reactivity in certain reactions. rsc.org
Table 1: Representative Frontier Orbital Data for Arylstannane Systems
This table provides hypothetical yet representative values for frontier orbital energies calculated for a molecule like 4-(trimethylstannyl)isoquinoline, based on typical findings for related arylstannanes.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity, primarily located on the C(sp²)-Sn bond and the isoquinoline π-system. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity, primarily located on the isoquinoline π-system. |
| HOMO-LUMO Gap | 4.65 | Energy difference indicating molecular stability and reactivity. |
FMO analysis is instrumental in predicting the sites of reaction. youtube.com For electrophilic attack, the reaction is expected to occur at the atom where the HOMO is largest. In the context of palladium-catalyzed cross-coupling (the Stille reaction), the crucial step of transmetalation involves the transfer of the isoquinolyl group from tin to palladium. This process is effectively an interaction between the HOMO of the organostannane and an orbital on the electrophilic palladium catalyst. The high coefficient of the HOMO on the ipso-carbon (the carbon atom bonded to tin) confirms it as the site of reaction.
Molecular Electrostatic Potential (MEP) maps, another output of quantum calculations, visualize the charge distribution on the molecule's surface. bhu.ac.in For 4-(trimethylstannyl)isoquinoline, MEP maps would show a region of negative potential (electron-rich) around the nitrogen atom of the isoquinoline ring and a relatively neutral or slightly positive region associated with the bulky, non-polar trimethylstannyl group. This information is crucial for understanding intermolecular interactions and predicting regioselectivity in reactions.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
DFT has become an indispensable tool for investigating the complex mechanisms of organic reactions. mdpi.com It allows chemists to model the entire reaction pathway, identify intermediates and transition states, and calculate their relative energies, providing a detailed, step-by-step picture of the reaction. For 4-(trimethylstannyl)isoquinoline, DFT is primarily used to study its behavior in the Stille cross-coupling reaction. researchgate.netscispace.com
The Stille reaction involves a catalytic cycle with three main phases: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The transmetalation step, where the C-Sn bond is cleaved and a new C-Pd bond is formed, is often the rate-determining step. researchgate.net
DFT calculations can model the geometry of the transition state for this key step. For 4-(trimethylstannyl)isoquinoline, the transmetalation is thought to proceed through either an "open" pathway or a "cyclic" pathway involving coordination of a halide or other ligand to the tin atom, making it more susceptible to electrophilic cleavage by the palladium center. uwindsor.ca By calculating the activation energies for these competing pathways, researchers can determine the most likely mechanism under specific reaction conditions. These models show the precise bond-breaking and bond-forming events at the energetic peak of the reaction coordinate. rsc.org
By connecting the calculated energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. beilstein-journals.orgnih.gov This profile provides a quantitative understanding of the reaction's kinetics and thermodynamics.
For the Stille coupling of 4-(trimethylstannyl)isoquinoline with an organic halide (e.g., Ar-I), the energy profile would illustrate the energetic cost of each step. It would show the initial energy input required for the oxidative addition of the halide to the Pd(0) catalyst, followed by the activation barrier for the crucial transmetalation step, and finally the energy released during the product-forming reductive elimination step. Analysis of this profile can reveal kinetic bottlenecks and suggest how to accelerate the reaction, for instance, by choosing ligands that lower the energy of the transmetalation transition state. scispace.com
Table 2: Hypothetical DFT-Calculated Energy Changes for Key Stille Coupling Steps
This table presents plausible relative free energy (ΔG) values for the elementary steps in a Stille coupling involving 4-(trimethylstannyl)isoquinoline, as would be determined by DFT calculations.
| Reaction Step | Species Involved | ΔG (kcal/mol) | Description |
| Oxidative Addition | Pd(0)L₂ + R-X → R-Pd(II)-X(L₂) | -15 | An exergonic step forming the active palladium(II) complex. |
| Transmetalation (TS) | R-Pd(II)-X + IsoQ-SnMe₃ | +20 to +25 | The rate-determining transition state, involving C-Sn cleavage and C-Pd formation. |
| Reductive Elimination | R-Pd(II)-IsoQ → R-IsoQ + Pd(0) | -30 | The highly exergonic, product-forming step that regenerates the catalyst. |
Conformational Analysis and Intramolecular Interactions Influencing Reactivity
Molecules are not static entities; they are dynamic systems with rotating bonds and flexible geometries. chemistrysteps.com Conformational analysis studies the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.com The specific conformation of a molecule can significantly impact its reactivity by altering steric hindrance and the accessibility of reactive sites. numberanalytics.comslideshare.net
For 4-(trimethylstannyl)isoquinoline, the key conformational freedom lies in the rotation around the C4-Sn bond. The orientation of the bulky trimethylstannyl group relative to the plane of the isoquinoline ring can influence its reactivity. Computational studies can map the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.
In the most stable conformation, steric clash between the methyl groups on the tin atom and the hydrogen atom at the C5 position of the isoquinoline ring is minimized. During the transmetalation step of a Stille coupling, the organostannane must approach the palladium complex. A conformation that presents a significant steric barrier could slow down the reaction rate. Therefore, understanding the conformational preferences and the energy required to adopt a reactive conformation is essential for a complete picture of the molecule's chemical behavior. scripps.edu These steric and stereoelectronic effects are critical in determining the efficiency of cross-coupling reactions. slideshare.net
Emerging Research Directions and Future Prospects for Organostannyl Isoquinolines
Development of Sustainable and Greener Synthetic Methodologies
A significant thrust in modern organic synthesis is the development of environmentally benign and sustainable practices. For organostannyl isoquinolines, this primarily involves mitigating the environmental impact of tin and exploring safer alternatives.
Reduction of Tin Waste and Catalyst Recycling Strategies
The stoichiometric use of organotin reagents in reactions like the Stille coupling generates significant tin-containing byproducts, which are toxic and difficult to remove completely from the desired products. This has been a major impediment to the broader application of organostannyl compounds in industrial processes. To address this, several strategies are being explored to minimize tin waste and facilitate its removal.
One common laboratory practice involves the treatment of the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). mdpi.com This leads to the precipitation of the highly insoluble and less toxic organotin fluoride (R3SnF), which can then be removed by filtration. organic-chemistry.org A similar approach utilizes a mixture of potassium carbonate and silica (B1680970) gel for chromatographic purification, which has been shown to effectively remove organotin impurities to very low levels (less than 15 ppm). nih.gov
A more advanced and greener strategy is the use of fluorous tagging . illinois.edu In this method, the organostannane is tagged with a perfluoroalkyl group. The resulting fluorous-tagged tin byproducts can be selectively separated from the non-fluorous product through solid-phase extraction using a fluorous stationary phase or by liquid-liquid extraction with a fluorous solvent. illinois.edursc.orgmdpi.com This technique not only simplifies purification but also offers the potential for recycling the fluorous tin reagent.
Furthermore, the development of Stille couplings that are catalytic in tin represents a paradigm shift. acs.orgresearchgate.net These methods involve the in-situ regeneration of the active organotin reagent from the tin halide byproduct, thereby drastically reducing the amount of tin required. acs.orgresearchgate.net
| Strategy for Tin Waste Reduction | Description | Key Advantages |
| Potassium Fluoride (KF) Treatment | Addition of aqueous KF to precipitate organotin fluorides. mdpi.com | Simple, effective for laboratory scale. organic-chemistry.org |
| K2CO3/Silica Gel Chromatography | Chromatographic removal of tin byproducts using a mixture of potassium carbonate and silica. nih.gov | High efficiency of removal. nih.gov |
| Fluorous Tagging | Use of perfluoroalkyl-tagged organostannanes for selective separation. illinois.edu | Simplified purification, potential for reagent recycling. illinois.edumdpi.com |
| Catalytic Tin Methodologies | In-situ regeneration of the organotin reagent. acs.orgresearchgate.net | Drastic reduction in tin usage. acs.org |
Exploration of Alternative, Less Toxic Organometallic Reagents
The inherent toxicity of organotin compounds has driven research towards the development of less hazardous organometallic alternatives for the functionalization of isoquinolines. Among the most promising are organosilicon and organoboron reagents.
Organosilicon reagents , such as organosilanes and organosiloxanes, are attractive alternatives due to their low toxicity, high stability, and the formation of environmentally benign siloxane byproducts. rsc.org Palladium-catalyzed cross-coupling reactions of organosilanes with halo-isoquinolines, known as the Hiyama coupling, provide a viable pathway to functionalized isoquinolines. While the reactivity of organosilanes is generally lower than that of organostannanes, the use of activators such as fluoride sources or strong bases can significantly enhance their coupling efficiency. rsc.org
Organoboron compounds , particularly boronic acids and their esters, are another class of widely used alternatives in Suzuki-Miyaura coupling reactions. These reagents are generally non-toxic, stable to air and moisture, and their byproducts are easily removed. The Suzuki-Miyaura coupling has been successfully applied to the synthesis of a wide range of functionalized isoquinolines and related heterocycles. organic-chemistry.org
Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The quest for more efficient and selective synthetic methods has led to the exploration of new catalytic systems that go beyond the traditional palladium catalysts often employed in organotin chemistry.
Application of Earth-Abundant Metal Catalysts in Cross-Coupling
The reliance on precious and costly palladium catalysts is a significant drawback in large-scale synthesis. Consequently, there is a growing interest in utilizing more earth-abundant and economical first-row transition metals, such as iron, cobalt, and nickel, as catalysts for cross-coupling reactions involving organostannanes and their alternatives. mdpi.comillinois.edunih.govnih.gov
Iron-catalyzed cross-coupling reactions have emerged as a promising and sustainable alternative. mdpi.com Iron catalysts have been successfully employed in the coupling of organometallic reagents with various organic halides, including those derived from isoquinolines. researchgate.netrsc.orgmdpi.com For instance, iron-catalyzed Minisci-type reactions have been developed for the direct formylation of isoquinolines. researchgate.net
Cobalt catalysts also offer a cost-effective option for cross-coupling reactions and have been used in the synthesis of isoquinoline (B145761) derivatives. organic-chemistry.orgrsc.orgacs.orgnih.gov Cobalt-catalyzed C-H functionalization of aryl amidines with diazo compounds provides an efficient route to 1-aminoisoquinolines under mild, oxidant-free conditions. organic-chemistry.org
Nickel catalysis is another area of active research. nih.gov Nickel-catalyzed cross-coupling reactions, including Stille-type couplings, are being developed to provide more economical and, in some cases, mechanistically distinct pathways for the formation of carbon-carbon bonds. rsc.orgnih.govmdpi.com Recent advancements include photoredox/nickel dual catalytic systems for Stille cross-coupling reactions, which can proceed under exceptionally mild conditions. nih.gov
| Earth-Abundant Metal Catalyst | Application in Isoquinoline Synthesis | Key Features |
| Iron (Fe) | Cross-coupling reactions, Minisci-type formylation. researchgate.netrsc.orgmdpi.com | Low cost, low toxicity, environmentally benign. mdpi.com |
| Cobalt (Co) | C-H functionalization for the synthesis of 1-aminoisoquinolines. organic-chemistry.orgacs.org | Cost-effective, mild reaction conditions. nih.gov |
| Nickel (Ni) | Stille-type cross-coupling, photoredox dual catalysis. rsc.orgnih.govmdpi.com | Economical, unique reactivity pathways. nih.gov |
Biocatalytic Approaches to Isoquinoline Functionalization
Biocatalysis is emerging as a powerful and sustainable tool in organic synthesis, offering high selectivity and mild reaction conditions. nih.gov The application of enzymes for the functionalization of N-heterocycles, including isoquinolines, is a growing area of research. rsc.orgnih.gov
Enzymes such as monoamine oxidases (MAOs) have been utilized for the aromatization of tetrahydroquinolines to produce quinolines, a related class of heterocycles. acs.org This suggests the potential for developing enzymatic methods for the synthesis or modification of the isoquinoline core.
Transaminases are another class of enzymes with significant potential. mdpi.comillinois.edumdpi.comresearchgate.netnih.gov They are capable of catalyzing the asymmetric synthesis of chiral amines, which are important building blocks for many pharmaceuticals. While direct enzymatic stannylation is not yet a reality, the integration of biocatalytic steps into synthetic routes towards functionalized isoquinolines could offer significant advantages in terms of enantioselectivity and sustainability. For example, a precursor to a functionalized isoquinoline could be synthesized using a transaminase to introduce a key chiral amine moiety. illinois.eduresearchgate.net
The development of one-pot, multi-enzyme cascade reactions for the synthesis of isoquinoline alkaloids and their derivatives is a particularly exciting prospect. rsc.org Although challenges remain, such as the need for cofactor recycling and a deeper understanding of the natural biosynthetic pathways, the potential for creating complex and valuable molecules in a highly efficient and environmentally friendly manner is immense. nih.govrsc.org
Expansion of Synthetic Utility in Uncharted Chemical Space
Beyond improving existing synthetic methods, a key research direction is to leverage the unique reactivity of organostannyl isoquinolines to access novel chemical structures and expand their applications. The triflate derivatives of isoquinolones, for instance, have been shown to be versatile coupling partners in Suzuki and Sonogashira reactions, allowing for further functionalization. This opens up avenues for creating complex, poly-functionalized isoquinoline scaffolds that were previously difficult to access.
The development of new cascade reactions initiated by the coupling of organostannyl isoquinolines is another promising area. Such cascades could enable the rapid construction of complex heterocyclic systems in a single synthetic operation. The unique reactivity of the trimethylstannyl group can be harnessed to trigger subsequent intramolecular cyclizations or rearrangements, leading to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. Further exploration in this area is poised to uncover new and valuable transformations, solidifying the importance of organostannyl isoquinolines as versatile building blocks in modern organic synthesis.
Cascade and Multicomponent Reactions Involving 4-(Trimethylstannyl)isoquinoline
Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from three or more reactants. These approaches are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. While the direct participation of "4-(Trimethylstannyl)isoquinoline" in named cascade or multicomponent reactions for the synthesis of polycyclic systems is not extensively documented in readily available literature, its potential is inferred from the well-established reactivity of organostannanes in palladium-catalyzed cross-coupling reactions, which are often key steps in such sequences.
The primary utility of "4-(Trimethylstannyl)isoquinoline" lies in its role as a nucleophilic partner in Stille cross-coupling reactions. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgnih.gov In the context of a cascade sequence, the trimethylstannyl group at the C4-position of the isoquinoline ring can be strategically employed to introduce a variety of substituents. This functionalization can set the stage for subsequent intramolecular cyclizations or further intermolecular reactions, leading to the construction of complex, fused heterocyclic systems.
For instance, a hypothetical cascade reaction could involve an initial Stille coupling of "4-(Trimethylstannyl)isoquinoline" with a suitably functionalized coupling partner. This partner could contain a reactive group, such as a halide or a triflate, and another functional group capable of participating in a subsequent cyclization. The initial palladium-catalyzed cross-coupling would form a new C-C bond at the 4-position of the isoquinoline, creating an intermediate that is primed for a subsequent ring-closing reaction.
Multicomponent reactions often rely on the sequential formation of reactive intermediates that then combine to form the final product. beilstein-journals.orgnih.govrsc.org "4-(Trimethylstannyl)isoquinoline" could be envisioned as a component in such a reaction, where an initial Stille coupling could be followed by an in-situ reaction with other components in the reaction mixture. However, specific, documented examples of "4-(Trimethylstannyl)isoquinoline" participating in well-defined, one-pot multicomponent reactions leading to complex heterocyclic structures are not prominently featured in the reviewed literature.
Functionalization of Complex Substrates and Heterocyclic Systems
The functionalization of complex molecules, particularly at specific positions on a heterocyclic core, is a central challenge in medicinal and materials chemistry. "4-(Trimethylstannyl)isoquinoline" serves as a valuable reagent for the targeted modification of the isoquinoline nucleus at the C4-position. The Stille coupling reaction is the primary method through which this functionalization is achieved, offering a mild and versatile route to introduce a wide range of organic moieties. nih.gov
The power of this approach lies in the ability to couple "4-(Trimethylstannyl)isoquinoline" with various organic electrophiles, including aryl, heteroaryl, vinyl, and acyl halides or triflates. This allows for the synthesis of a diverse library of 4-substituted isoquinolines, which can be valuable for structure-activity relationship (SAR) studies in drug discovery.
Furthermore, the Stille coupling can be employed to construct more elaborate and complex heterocyclic systems. For example, coupling "4-(Trimethylstannyl)isoquinoline" with a di- or poly-halogenated heterocycle could lead to the formation of extended, conjugated systems with interesting photophysical or electronic properties. This strategy is particularly relevant in materials science for the development of novel organic electronics.
While direct, one-pot cascade reactions involving "4-(Trimethylstannyl)isoquinoline" are not widely reported, its use in sequential Stille coupling and subsequent cyclization reactions represents a powerful strategy for the assembly of fused polycyclic heteroaromatics. This two-step approach, while not a true cascade reaction, still offers an efficient route to complex scaffolds that would be difficult to access through other means. The initial Stille coupling provides a key intermediate that can then undergo a variety of cyclization reactions, such as intramolecular Heck reactions, Buchwald-Hartwig aminations, or Friedel-Crafts-type cyclizations, to forge the new rings.
Q & A
Basic Research Questions
Q. How do substituents at the 6-position of the isoquinoline scaffold influence catalytic efficiency in photoredox reactions?
- Methodological Answer: Substituent effects can be evaluated by correlating reduction potentials (measured via cyclic voltammetry) with experimental yields in cross-coupling reactions. For example, 6-NH₂-substituted isoquinoline (reduction potential: −3.26 V) yields 64% in borylation reactions, while 6-CN (−2.51 V) yields only 32% . Table-based analysis (e.g., substituent vs. yield) is critical for identifying trends.
Q. What synthetic strategies are effective for introducing trimethylstannyl groups to isoquinoline derivatives?
- Methodological Answer: Stannylation typically involves palladium-catalyzed coupling (e.g., Stille coupling) using precursors like trimethyltin chloride. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize protodestannylation. Silver triflate-catalyzed reactions, as used in related isoquinoline syntheses, may also inform protocol design .
Q. How can substituent positions on isoquinoline be optimized for biological activity in fragment-based drug design?
- Methodological Answer: A "merging by design" approach involves synthesizing monosubstituted fragments (e.g., 1-, 3-, or 4-position substitutions), screening for binding affinity, and combining active substituents. Computational docking or biochemical assays (e.g., SPR) validate fragment interactions before merging .
Advanced Research Questions
Q. How do computational toxicity predictions compare with experimental mutagenicity data for isoquinoline-based scaffolds?
- Methodological Answer: Tools like PROTOX and Lazar predict toxicity by comparing structural motifs to known toxicophores. For example, 1,4-isoquinoline was computationally classified as non-toxic (class 6/6), while naphthalene was class 4/5. Experimental validation via mini-Ames assays confirmed lower mutagenicity for isoquinoline .
Q. What statistical methods resolve contradictions in substituent-effect data across different reaction systems?
- Methodological Answer: Multivariate ANOVA can isolate variables (e.g., solvent polarity, substituent electronic effects) causing yield discrepancies. For instance, conflicting yields in borylation vs. cross-dehydrogenative coupling may arise from competing steric/electronic factors, requiring stepwise regression analysis .
Q. How does regioselectivity in cross-dehydrogenative coupling of 4-(trimethylstannyl)isoquinoline with ethers depend on substrate electronics?
- Methodological Answer: Regioselectivity is influenced by benzylic vs. alkoxy carbon reactivity. For example, reactions with p-methylanisole yield two products: one from benzylic C-H activation (major) and another from methoxy activation (minor). Hammett σ values and DFT-derived transition-state energies rationalize selectivity .
Q. What computational models validate the structural stability of spiroheterocyclic isoquinoline derivatives?
- Methodological Answer: Ab initio/DFT calculations (e.g., bond distances, angles) confirm structural stability. For example, zwitterionic spiroheterocycles show <1% deviation between calculated and experimental bond lengths, supporting antiperiplanar conformer dominance .
Methodological Considerations
Q. How to address toxic byproduct formation during stannylated isoquinoline synthesis?
- Methodological Answer: Thermal decomposition of trimethylstannyl groups releases NOx fumes. Mitigation involves low-temperature reactions, inert atmospheres, and post-synthesis trapping (e.g., scrubbers). Toxicity data for analogs (e.g., dimethylamino-substituted isoquinolines) guide safety protocols .
Q. What experimental controls are essential for reproducibility in photoredox catalysis using stannylated isoquinolines?
- Methodological Answer: Include (i) dark controls to exclude thermal pathways, (ii) radical traps (e.g., TEMPO) to confirm mechanistic pathways, and (iii) internal standards (e.g., deuterated analogs) for yield quantification .
Data Interpretation Tables
| Substituent (6-position) | Reduction Potential (V) | Borylation Yield |
|---|---|---|
| -NH₂ | −3.26 | 64% |
| -CN | −2.51 | 32% |
| Reference |
| Scaffold | PROTOX Toxicity Class | Ames Assay Result |
|---|---|---|
| Naphthalene | 4/6 (slightly toxic) | Mutagenic |
| 1,4-Isoquinoline | 6/6 (non-toxic) | Non-mutagenic |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
